molecular formula C14H13F3N2O B2374789 N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide CAS No. 2411305-33-2

N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide

Cat. No.: B2374789
CAS No.: 2411305-33-2
M. Wt: 282.266
InChI Key: BPHJECIGIIWJBI-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide is a synthetic organic compound with the molecular formula C14H13F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an azetidine ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: Starting with a suitable precursor, such as 4-(trifluoromethyl)benzaldehyde, the azetidine ring can be formed through a cyclization reaction.

    Introduction of the But-2-ynamide Moiety: The azetidine intermediate is then reacted with a but-2-ynoic acid derivative under appropriate conditions to introduce the but-2-ynamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

  • N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]acetamide
  • N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]prop-2-ynamide

Comparison: N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which can impart different chemical and biological properties compared to its analogs. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-2-3-13(20)18-11-8-19(9-11)12-6-4-10(5-7-12)14(15,16)17/h4-7,11H,8-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHJECIGIIWJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CN(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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